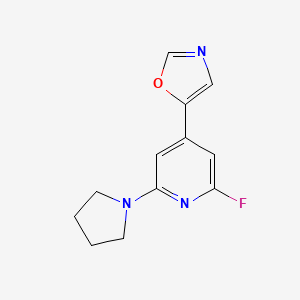
5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole
Descripción general
Descripción
5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole (Fluoro-Pyrrolidin-Oxazole, or FPO) is a novel synthetic compound that has been studied for its potential applications in scientific research. FPO has been found to possess a variety of biochemical and physiological effects, as well as a unique mechanism of action.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, related to the chemical structure of interest, was utilized in the synthesis of new 1,2,4-triazoles, which exhibited significant antimicrobial activities (Bayrak et al., 2009).
Catalysis in Asymmetric Reactions
Chiral pyridine-containing oxazoline derivatives, structurally similar to the compound , have been synthesized for use as ligands in metal-catalyzed asymmetric reactions (Wolińska et al., 2021).
Luminescent Properties
A study on oxazole-based heterocycles, closely related to the specified compound, highlighted their potential in displaying higher photoluminescence efficiencies, with certain derivatives demonstrating quantum yields approaching unity in non-polar solvents (Eseola et al., 2011).
Applications in OLEDs
Novel oxazole derivatives were designed and synthesized for use in high-efficiency fluorescent OLEDs, showcasing their potential in optoelectronic applications (Xing et al., 2017).
Anticancer and Antimicrobial Agents
Newly synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, structurally similar to the compound , were evaluated for their potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Inhibitors of TGF-β Type I Receptor Kinase
5-(Fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, related to the compound , were synthesized and evaluated for their potential as inhibitors of transforming growth factor-β type I receptor kinase (Krishnaiah et al., 2015).
Propiedades
IUPAC Name |
5-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-11-5-9(10-7-14-8-17-10)6-12(15-11)16-3-1-2-4-16/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXFTNGMBGFVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C3=CN=CO3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



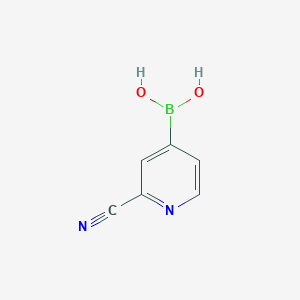

![3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391839.png)
![Ethyl 3-amino-4,6-dimethyl-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391841.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-](/img/structure/B1391842.png)
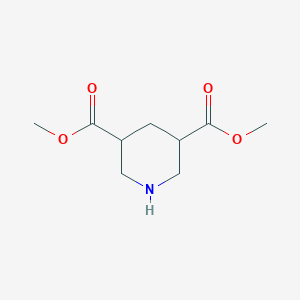
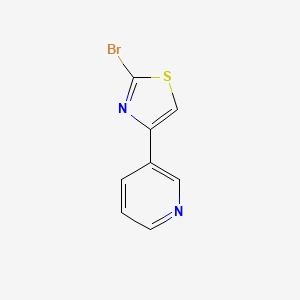
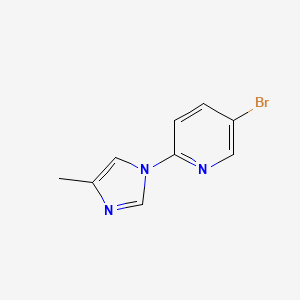
![2-Methyl-1-(phenylsulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1391849.png)
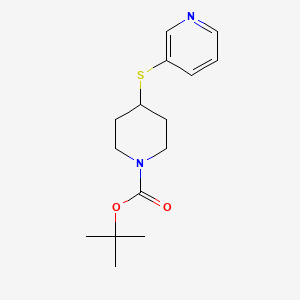
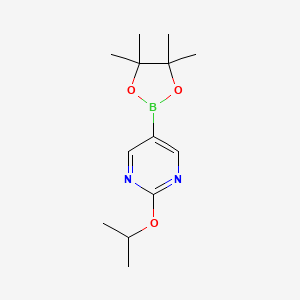
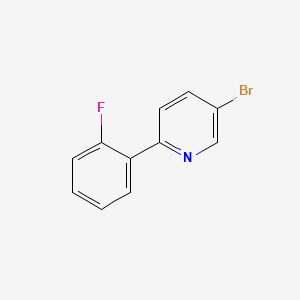
![Ethyl 5-chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1391856.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391858.png)